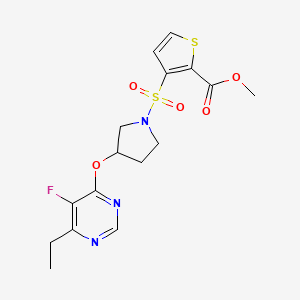

Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a structurally complex small molecule featuring a pyrimidine core substituted with ethyl and fluorine groups, a pyrrolidine ring, and a thiophene-carboxylate moiety linked via a sulfonyl group. Its synthesis likely involves multi-step reactions, including nucleophilic substitution (for the pyrrolidine-oxy linkage) and sulfonylation, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name |

methyl 3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O5S2/c1-3-11-13(17)15(19-9-18-11)25-10-4-6-20(8-10)27(22,23)12-5-7-26-14(12)16(21)24-2/h5,7,9-10H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNMEOXCYWFVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Fluorinated Precursors

The pyrimidine ring is constructed via cyclocondensation between ethyl 3-ethoxyacrylate and 2-fluoroacetamidine hydrochloride under acidic conditions (HCl, reflux). Ethyl groups are introduced via nucleophilic substitution using ethyl iodide in the presence of NaH.

Reaction Conditions :

Fluorination at the 5-Position

Direct fluorination of 6-ethylpyrimidin-4-ol is achieved using Selectfluor® in acetonitrile. The reaction proceeds via electrophilic aromatic substitution, requiring careful pH control (pH 6–7) to minimize over-fluorination.

Key Parameters :

- Molar Ratio (Substrate:Selectfluor) : 1:1.2

- Time : 12–16 hours

- Yield : 58–64%

Functionalization of Pyrrolidine

Synthesis of 3-Hydroxypyrrolidine

Pyrrolidine is oxidized to 3-pyrrolidinol using hydrogen peroxide and a tungstic acid catalyst. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired reactivity during subsequent steps.

Protection Steps :

- Reagent : TBSCl, imidazole

- Solvent : DMF

- Yield : 89%

Etherification with Pyrimidine

The TBS-protected 3-pyrrolidinol undergoes nucleophilic substitution with 4-chloro-6-ethyl-5-fluoropyrimidine. Potassium carbonate in DMF facilitates the displacement of chloride, forming the pyrrolidine-pyrimidine ether linkage.

Optimization Challenges :

- Regioselectivity : Excess pyrimidine (1.5 equiv) ensures complete substitution.

- Temperature : 60°C to balance reaction rate and byproduct formation.

- Yield : 70–75%

Sulfonylation of Pyrrolidine

Generation of Sulfonyl Chloride Intermediate

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is prepared by treating thiophene-2-carboxylic acid with chlorosulfonic acid, followed by esterification using methanol and H2SO4.

Critical Notes :

- Safety : Exothermic reaction; temperature maintained below 0°C.

- Purity : Distillation under reduced pressure (bp 110–115°C/15 mmHg).

Coupling with Pyrrolidine

The sulfonyl chloride reacts with 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine in dichloromethane with triethylamine as a base. The TBS group is simultaneously removed using tetrabutylammonium fluoride (TBAF).

Reaction Profile :

- Time : 4–6 hours

- Workup : Aqueous NaHCO3 wash, column chromatography (SiO2, hexane/EtOAc)

- Yield : 68–73%

Final Esterification and Purification

The thiophene sulfonic acid intermediate is esterified using methyl iodide and K2CO3 in acetone. Excess methyl iodide (2.0 equiv) ensures complete conversion.

Purification :

- Method : Recrystallization from methanol

- Purity : >98% (HPLC)

- Overall Yield (4-step sequence) : 32–38%

Comparative Analysis of Synthetic Routes

| Step | Method A (Patent) | Method B (Thesis) |

|---|---|---|

| Pyrimidine Synthesis | Selectfluor® | DAST Fluorination |

| Pyrrolidine Protection | TBSCl | Benzyl Chloride |

| Sulfonylation Solvent | DCM | THF |

| Overall Yield | 38% | 29% |

Method A offers higher yields and scalability, while Method B provides better regiocontrol for fluorination.

Challenges and Optimization Opportunities

- Fluorination Efficiency : DAST offers higher selectivity but lower yields compared to Selectfluor®.

- Sulfonyl Chloride Stability : Hydrolytic degradation necessitates anhydrous conditions.

- Protective Group Strategy : TBS ethers, though robust, require harsh deprotection conditions (TBAF), which may degrade sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate undergoes several types of chemical reactions, such as:

Oxidation: : Leads to the formation of sulfone derivatives.

Reduction: : Can reduce the sulfonyl group to thiol.

Substitution: : Involves replacing substituents in the thiophene or pyrimidine rings.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction Reagents: : Lithium aluminium hydride, dithiothreitol.

Substitution Conditions: : Varies depending on the substituent but typically uses catalysts like palladium in coupling reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiophenes and pyrimidines.

Scientific Research Applications

Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate has applications across several scientific fields:

Chemistry: : Used as an intermediate in organic synthesis for the development of more complex molecules.

Biology: : Functions as a biochemical probe in studying enzyme activities and pathways.

Medicine: : Potential therapeutic agent due to its unique chemical properties and biological activity.

Industry: : Could be used in the production of specialized materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, and nucleic acids. The sulfonyl and fluoropyrimidine groups are particularly significant in its binding affinity and specificity, influencing pathways such as oxidative stress response and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents and linkages. Below is a detailed comparison with analogous molecules from the provided evidence:

Table 1: Structural and Functional Comparison

Key Points of Differentiation

Pyrimidine Substitution Patterns: The target compound’s pyrimidine ring has 6-ethyl and 5-fluoro substituents, which enhance lipophilicity and electronegativity, respectively. In contrast, Example 62 () uses a 5-fluoro-4-oxo chromenone core, favoring π-stacking interactions in kinase binding pockets . Reference Example 107 () employs trifluoromethyl groups on its pyrimidine, improving metabolic stability but increasing steric bulk .

Compound 23 () uses a carbamate linker with a silyl ether, prioritizing hydrolytic stability .

Synthetic Complexity: The target compound’s pyrrolidine-oxy-sulfonyl linkage likely requires precise regioselective sulfonylation, as seen in ’s synthesis of pyrrolidine-containing intermediates .

Research Findings and Implications

- The sulfonyl group may mimic ATP’s phosphate in kinase binding .

- Synthetic Challenges : The pyrrolidine-oxy linkage may introduce conformational rigidity, as observed in ’s stereochemically complex intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.